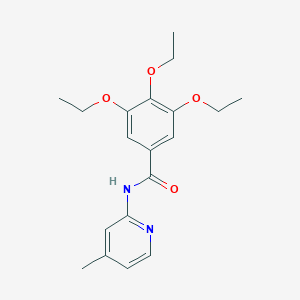
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide, also known as TMB, is a chemical compound that has been extensively studied for its potential use in scientific research. TMB is a benzamide derivative that has been shown to have a range of biological effects, including the ability to modulate certain receptors in the brain. In
Applications De Recherche Scientifique
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to modulate certain receptors in the brain, specifically the sigma-1 receptor. This receptor has been implicated in a range of neurological disorders, including depression, anxiety, and schizophrenia. 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a high affinity for the sigma-1 receptor and can modulate its activity in vitro and in vivo. This makes 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide a potential candidate for the development of new treatments for these disorders.
Mécanisme D'action
The mechanism of action of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to bind to the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, protein folding, and mitochondrial function. By modulating the activity of this receptor, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide can potentially have a range of biological effects.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have antioxidant properties and can protect cells from oxidative stress. 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. These effects make 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide a potential candidate for the development of new treatments for a range of diseases, including neurodegenerative disorders and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. Additionally, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to modulate the sigma-1 receptor. However, one limitation of using 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide. One area of interest is the development of new treatments for neurological disorders, such as depression, anxiety, and schizophrenia, that target the sigma-1 receptor. Another area of interest is the potential use of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide as a tool for studying the role of the sigma-1 receptor in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide and its potential effects on other receptors and cellular processes.
Méthodes De Synthèse
The synthesis of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 3,4,5-triethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide can be improved by optimizing the reaction conditions, such as the solvent and temperature used.
Propriétés
Nom du produit |
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide |
|---|---|
Formule moléculaire |
C19H24N2O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-5-23-15-11-14(12-16(24-6-2)18(15)25-7-3)19(22)21-17-10-13(4)8-9-20-17/h8-12H,5-7H2,1-4H3,(H,20,21,22) |
Clé InChI |
VFRMRZIUTCLEDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)

![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)


